2-Aminobenzene-1,4-disulfonic acid, also known as 4-Amino-2-benzenesulfonic acid, is an aromatic sulfonic acid with the molecular formula and a molecular weight of 253.24 g/mol. This compound features an amino group and two sulfonic acid groups attached to a benzene ring, specifically at the 1 and 4 positions relative to the amino group. It is classified as a sulfonic acid derivative due to the presence of sulfonate functional groups, which contribute to its solubility in water and other polar solvents.
2-Aminobenzene-1,4-disulfonic acid is typically encountered as a solid and is often used in various chemical applications due to its reactivity and functional groups. The compound is recognized for its role in dye synthesis, particularly in the production of azo dyes, which are widely used in textiles and other industries .
The chemical reactivity of 2-Aminobenzene-1,4-disulfonic acid can be attributed to its functional groups. Key reactions include:
Research into the biological activity of 2-Aminobenzene-1,4-disulfonic acid indicates potential antibacterial properties. Some studies suggest that compounds with similar structures exhibit antimicrobial activity against various bacteria and fungi. The presence of the amino and sulfonic acid groups may enhance interactions with biological membranes or enzymes, potentially leading to inhibition of microbial growth .
Several methods can be employed to synthesize 2-Aminobenzene-1,4-disulfonic acid:
These methods allow for the controlled introduction of functional groups necessary for producing 2-Aminobenzene-1,4-disulfonic acid .
2-Aminobenzene-1,4-disulfonic acid has several applications across various fields:
Studies on the interaction of 2-Aminobenzene-1,4-disulfonic acid with biological systems have shown that it can interact with proteins and nucleic acids. These interactions may influence its biological activity, particularly its antimicrobial properties. Additionally, research into its binding affinity with various enzymes could provide insights into its potential therapeutic uses .
Several compounds share structural similarities with 2-Aminobenzene-1,4-disulfonic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Aminobenzenesulfonic Acid | C6H7NO3S | Similar structure; fewer sulfonate groups |
| 2-Nitrobenzenesulfonic Acid | C6H5NO3S | Contains a nitro group instead of an amino group |
| 3-Aminobenzenesulfonic Acid | C6H7NO6S2 | Different positioning of amino group |
Uniqueness: The unique feature of 2-Aminobenzene-1,4-disulfonic acid lies in its specific arrangement of functional groups (two sulfonate groups and one amino group at distinct positions), which enhances its reactivity compared to similar compounds. This configuration allows for effective participation in dye synthesis and potential biological applications not seen in other related compounds .
2-Aminobenzene-1,4-disulfonic acid possesses the molecular formula C₆H₇NO₆S₂, representing a benzene ring substituted with one amino group and two sulfonic acid groups [1] [2] [3]. The compound exhibits a molecular weight of 253.25 to 253.3 grams per mole, as confirmed by multiple analytical sources [1] [2] [4]. The International Union of Pure and Applied Chemistry designation for this compound is 2-aminobenzene-1,4-disulfonic acid, reflecting the positional arrangement of functional groups on the aromatic ring [1] [5] [3].
The structural architecture features a benzene ring with an amino group (-NH₂) located at the 2-position and sulfonic acid groups (-SO₃H) positioned at the 1- and 4-positions [1] [2]. This substitution pattern creates a compound where the amino group is ortho to one sulfonic acid group and meta to the other [6]. The InChI representation is InChI=1S/C6H7NO6S2/c7-5-3-4(14(8,9)10)1-2-6(5)15(11,12)13/h1-3H,7H2,(H,8,9,10)(H,11,12,13), providing a standardized structural description [1] [5] [4].
The canonical SMILES notation C1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)O describes the molecular connectivity, emphasizing the presence of two sulfonyl groups with their characteristic double-bonded oxygen atoms [1] [5] [3]. The compound is registered under Chemical Abstracts Service number 98-44-2, facilitating its identification in chemical databases [1] [2] [7].
| Property | Value |
|---|---|
| Molecular Formula | C₆H₇NO₆S₂ |
| Molecular Weight | 253.25-253.3 g/mol |
| Chemical Abstracts Service Number | 98-44-2 |
| International Union of Pure and Applied Chemistry Name | 2-aminobenzene-1,4-disulfonic acid |
| InChI Key | LDCCBULMAFILCT-UHFFFAOYSA-N |
2-Aminobenzene-1,4-disulfonic acid exists as a crystalline solid under standard conditions, exhibiting characteristic solid-state properties that influence its physical behavior [2] [6] [7]. The compound typically appears as white to pale yellow crystals, indicating a high degree of structural organization in the solid phase [2] [6] [7]. The crystalline nature suggests well-defined intermolecular interactions, particularly hydrogen bonding networks involving the amino and sulfonic acid functional groups [6].
The solid-state structure is stabilized by multiple intermolecular hydrogen bonds, which form between the acidic protons of the sulfonic acid groups and the basic nitrogen atom of the amino group [6]. These interactions create extended three-dimensional networks that contribute to the compound's thermal stability and crystalline integrity [6]. The presence of both hydrogen bond donors (amino group and sulfonic acid hydroxyl groups) and acceptors (sulfonic acid oxygen atoms) facilitates the formation of complex hydrogen bonding patterns [6].
Crystallographic analysis techniques such as X-ray diffraction can provide detailed information about the unit cell parameters, space group symmetry, and precise atomic positions within the crystal lattice [8] [9]. The aromatic ring system adopts a planar configuration, with the sulfonic acid groups potentially exhibiting some degree of rotational freedom around the carbon-sulfur bonds [8] [9].
The thermal behavior of 2-aminobenzene-1,4-disulfonic acid reflects the strong intermolecular forces present in its crystal structure [2] [7]. The compound exhibits a melting point exceeding 300°C, indicating substantial thermal stability and strong intermolecular interactions [2] [7]. This high melting temperature is characteristic of compounds containing multiple hydrogen bonding sites and ionic interactions [2] [7].
Upon continued heating, the compound does not exhibit a traditional melting transition but instead undergoes decomposition at temperatures above 300°C [2] [7]. This decomposition behavior is typical of sulfonic acid derivatives, which tend to lose sulfur dioxide and water upon thermal stress [2] [7]. The boiling point has been calculated at approximately 497.5°C at standard atmospheric pressure (101,325 Pa), though this represents a theoretical value since the compound decomposes before reaching this temperature [2] [7].
The thermal decomposition process likely involves the elimination of sulfonic acid groups, potentially forming volatile sulfur-containing compounds and leaving behind aromatic residues [2] [7]. Thermogravimetric analysis would reveal multiple mass loss events corresponding to the sequential elimination of functional groups [2] [7].
| Thermal Property | Value |
|---|---|
| Melting Point | >300°C (with decomposition) |
| Boiling Point (calculated) | 497.5°C at 101,325 Pa |
| Decomposition Temperature | >300°C |
The solubility characteristics of 2-aminobenzene-1,4-disulfonic acid are dominated by the presence of multiple polar functional groups, particularly the sulfonic acid moieties [2] [7] [10]. The compound exhibits slight solubility in water, which is attributed to the ionic nature of the sulfonic acid groups when deprotonated [2] [6] [7]. This limited aqueous solubility reflects the balance between the hydrophilic sulfonic acid groups and the hydrophobic aromatic core [2] [6].
In aqueous acidic solutions, the compound demonstrates slightly enhanced solubility compared to neutral water [2] [7] [10]. This pH-dependent solubility behavior is consistent with the acid-base properties of both the amino and sulfonic acid functional groups [2] [7]. The sulfonic acid groups remain largely ionized across a wide pH range due to their strong acidic nature [2] [7].
The partition coefficient (log P) values reported for 2-aminobenzene-1,4-disulfonic acid range from -0.886 to -4.87, with a calculated value of -3.43 at 25°C [2] [3] [7] [10]. These negative log P values indicate a strong preference for the aqueous phase over organic solvents, reflecting the highly polar and ionic nature of the molecule [2] [3] [7]. The octanol-water partition coefficient of -0.886 at 28°C further confirms the hydrophilic character of this compound [10].
The wide range of reported log P values likely reflects different calculation methods and experimental conditions, but all values consistently indicate low lipophilicity and high hydrophilicity [2] [3] [7] [10]. This property profile suggests limited membrane permeability and restricted distribution in biological systems [2] [3] [7].
2-Aminobenzene-1,4-disulfonic acid exhibits complex acid-base behavior due to the presence of both acidic sulfonic acid groups and a basic amino group [2] [7]. The predicted pKa value of -1.15±0.50 reflects the extremely strong acidic nature of the sulfonic acid functionalities [2] [7]. This low pKa value indicates that the sulfonic acid groups remain essentially fully deprotonated under most aqueous conditions [2] [7].
The sulfonic acid groups are significantly more acidic than carboxylic acids, with pKa values typically below zero [2] [7] [11]. This strong acidity arises from the high electronegativity of sulfur and the resonance stabilization of the sulfonate anion [11]. In aqueous solution, these groups exist predominantly as sulfonate anions (SO₃⁻), contributing to the overall negative charge of the molecule [2] [7].
The amino group, while basic in nature, has its basicity significantly reduced by the electron-withdrawing effects of the adjacent sulfonic acid groups [2] [7]. This electronic influence shifts the typical pKa of aromatic amines to lower values, reducing the tendency of the amino group to accept protons [12]. The pH of a 1% aqueous solution is reported as 1.33, confirming the strongly acidic nature of the compound [2] [7].
The amphoteric character of 2-aminobenzene-1,4-disulfonic acid allows it to exist in multiple ionization states depending on solution pH, though the sulfonic acid groups dominate the overall acid-base behavior [2] [7]. At physiological pH, the compound exists primarily as a zwitterion with deprotonated sulfonic acid groups and a neutral amino group [2] [7].
Infrared spectroscopy provides comprehensive structural information for 2-aminobenzene-1,4-disulfonic acid through characteristic vibrational frequencies of its functional groups [13] [14] [15]. The amino group exhibits N-H stretching vibrations in the region 3300-3000 cm⁻¹, appearing as medium-intensity, relatively sharp bands compared to alcohol O-H stretches [13] [14]. Primary aromatic amines typically display two N-H stretching bands due to asymmetric and symmetric vibrations [13] [14].
The sulfonic acid groups contribute several characteristic absorptions to the infrared spectrum [15] [16]. The asymmetric SO₂ stretching vibration appears around 1350 cm⁻¹ as a strong, sharp band, while the symmetric SO₂ stretch occurs near 1160 cm⁻¹ [15] [16]. The S-O stretching vibration manifests as a strong absorption around 900 cm⁻¹ [15] [16]. Additional SO₂ deformation modes appear in the lower frequency region, including scissoring vibrations around 630-608 cm⁻¹ and wagging modes near 552 cm⁻¹ [16].
The aromatic C-H stretching frequencies occur in the 3100-3000 cm⁻¹ region, while aromatic C=C stretching vibrations appear in the 1625-1440 cm⁻¹ range [14] [17]. The C-N stretching vibration for the aromatic amine functionality typically occurs as a strong band in the 1335-1250 cm⁻¹ region [13] [18].
Nuclear magnetic resonance spectroscopy offers detailed structural elucidation capabilities for 2-aminobenzene-1,4-disulfonic acid [12]. Proton nuclear magnetic resonance spectra reveal the aromatic proton signals, which are influenced by the electron-withdrawing effects of the sulfonic acid groups and the electron-donating nature of the amino group [12]. The chemical shifts of aromatic protons are sensitive to the substitution pattern and electronic environment [12].
The amino group protons appear as exchangeable signals, typically observed in the downfield region due to the proximity of the electron-withdrawing sulfonic acid groups [12]. The chemical shifts and coupling patterns provide information about the substitution pattern and molecular conformation [12]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon framework and can distinguish between different carbon environments [12].
Mass spectrometry provides molecular weight confirmation and structural information through fragmentation patterns [19]. The molecular ion peak appears at m/z 253, corresponding to the molecular weight of 2-aminobenzene-1,4-disulfonic acid [19]. Fragmentation typically involves loss of sulfonic acid groups, producing characteristic fragment ions that can be used for structural confirmation [19].
Trapped ion mobility spectrometry coupled with time-of-flight mass spectrometry has been successfully employed for the recognition and analysis of aminobenzenesulfonic acid positional isomers [19]. This technique can distinguish between different positional isomers based on their different collision cross-sections and spatial conformations [19].
UV-visible spectroscopy reveals electronic transitions associated with the aromatic chromophore [20]. The aromatic system exhibits characteristic absorption bands, with the exact positions influenced by the electron-donating amino group and electron-withdrawing sulfonic acid substituents [20]. These substituent effects can shift the absorption maxima and alter the extinction coefficients compared to unsubstituted benzene [20].
The technique has been successfully applied in combination with chemometric methods for the quantitative analysis of mixed organic acids, including sulfonic acid derivatives [20]. Partial least squares regression can resolve overlapping spectral features and enable accurate quantification [20].
| Analytical Method | Key Features | Applications |
|---|---|---|
| Infrared Spectroscopy | N-H stretch (3300-3000 cm⁻¹), SO₂ stretch (1350, 1160 cm⁻¹) | Functional group identification |
| Nuclear Magnetic Resonance | Aromatic proton patterns, amino group signals | Structural elucidation |
| Mass Spectrometry | Molecular ion at m/z 253, SO₃H loss fragments | Molecular weight confirmation |
| UV-Visible Spectroscopy | Aromatic π→π* transitions | Electronic structure analysis |
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